5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is a complex organic compound that features a morpholine ring, a sulfonyl group, and a trifluoroethoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.
Sulfonylation: The morpholine ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Attachment of the Aniline Core: The sulfonylated morpholine is reacted with 2-(2,2,2-trifluoroethoxy)aniline under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and morpholine moieties.
Reduction: Reduction reactions can target the nitro group if present or reduce the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoroethoxy group could enhance its binding affinity or stability, while the sulfonyl group might influence its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholine-4-sulfonyl)-2-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
5-(Piperidine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the trifluoroethoxy group in 5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline makes it unique compared to other similar compounds, potentially offering different reactivity and biological activity.
Biological Activity
5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline, a compound with the CAS number 750615-01-1, has garnered attention in various fields of biological research due to its complex structure and potential applications. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H15F3N2O4S
- Molecular Weight: 332.32 g/mol
The compound features a morpholine ring, a sulfonyl group, and a trifluoroethoxy substituent on an aniline core. The trifluoroethoxy group is particularly notable for enhancing the compound's biological properties.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Morpholine Ring: This can be achieved via the reaction of diethanolamine with sulfuric acid.
- Sulfonylation: The morpholine derivative is sulfonylated using chlorosulfonic acid.
- Attachment of the Aniline Core: The sulfonylated morpholine is reacted with 2-(2,2,2-trifluoroethoxy)aniline under controlled conditions to yield the final product.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors in biological systems. The trifluoroethoxy group may enhance binding affinity and stability, while the sulfonyl group could influence solubility and reactivity. Preliminary studies suggest that it may act as an inhibitor or probe in biochemical assays.
Antitumor Activity
Recent research has highlighted the potential antitumor properties of compounds similar to this compound. For instance:
- Case Study: A related compound demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HepG2 liver carcinoma cells), achieving IC50 values ranging from 6.92 to 8.99 µM. The mechanism involved apoptosis induction and cell cycle arrest at the S phase .
Enzyme Inhibition
The trifluoromethyl group in similar compounds has been shown to enhance enzyme inhibition potency:
- Example: Compounds containing a -CF3 group have shown increased potency for inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O4S/c13-12(14,15)8-21-11-2-1-9(7-10(11)16)22(18,19)17-3-5-20-6-4-17/h1-2,7H,3-6,8,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUCQGGIQGWUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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